molecular formula C7H4ClNO4 B158705 5-Chloro-2-nitrobenzoic acid CAS No. 2516-95-2

5-Chloro-2-nitrobenzoic acid

Cat. No.: B158705
CAS No.: 2516-95-2
M. Wt: 201.56 g/mol
InChI Key: ZKUYSJHXBFFGPU-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H4ClNO4 and a molecular weight of 201.56 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the fifth position and a nitro group at the second position on the benzene ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzoic acid can be synthesized through a multi-step process starting from o-chlorobenzoic acid. The primary steps include nitration, alkali dissolution, and acid precipitation . The nitration step involves the reaction of o-chlorobenzoic acid with concentrated sulfuric acid and nitric acid in a nitration kettle. The crude product obtained is then dissolved in an alkali solution, followed by acid precipitation to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Comparison with Similar Compounds

Comparison: 5-Chloro-2-nitrobenzoic acid is unique due to the specific positioning of the chloro and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For example, 2-chloro-5-nitrobenzoic acid has the same functional groups but in different positions, leading to different reactivity and applications . Similarly, 2-hydroxy-5-nitrobenzoic acid has a hydroxyl group instead of a chloro group, which significantly alters its chemical properties and uses .

Properties

IUPAC Name

5-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUYSJHXBFFGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062484
Record name Benzoic acid, 5-chloro-2-nitro-
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Molecular Weight

201.56 g/mol
Source PubChem
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CAS No.

2516-95-2
Record name 5-Chloro-2-nitrobenzoic acid
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Record name 5-Chloro-2-nitrobenzoic acid
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Record name 5-CHLORO-2-NITROBENZOIC ACID
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Record name Benzoic acid, 5-chloro-2-nitro-
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Record name Benzoic acid, 5-chloro-2-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary interaction observed between 5-Chloro-2-nitrobenzoic acid and nitrogen-containing heterocycles like quinoline?

A1: Research highlights that this compound consistently forms strong hydrogen bonds with nitrogen-containing heterocycles like quinoline. This interaction occurs between the carboxyl group of the acid and the nitrogen atom of the heterocycle. [, , ] These hydrogen bonds are considered short, indicating a strong interaction. [, , ] In some cases, the hydrogen atom involved in the bond is disordered, suggesting dynamic behavior. []

Q2: How does the position of substituents on the benzene ring of benzoic acid derivatives affect their activity against Streptomyces scabies, the causative agent of potato common scab?

A2: Studies show that the position of substituents on the benzene ring significantly influences the anti-scab activity of benzoic acid derivatives. While monosubstituted benzoic acids displayed no effect on S. scabies, 2,5-disubstituted derivatives, particularly this compound, exhibited potent anti-scab activity. [] This suggests that the specific arrangement of chlorine and nitro groups at the 2 and 5 positions of the benzene ring is crucial for disrupting the growth of the pathogen. [] Interestingly, the mode of action might be indirect, potentially involving modulation of the host plant's response to infection rather than direct toxicity to the pathogen. []

Q3: Can this compound be used as a building block in organic synthesis, and what are some examples?

A3: Yes, this compound serves as a versatile starting material for synthesizing various heterocyclic compounds. For instance, it can be transformed into 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia. [] Additionally, it acts as a precursor for synthesizing a series of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, some of which displayed cytotoxic activity against various cancer cell lines. []

Q4: Has this compound been used in the synthesis of metal complexes?

A4: Yes, this compound reacts with silver oxide in the presence of various amines to yield diverse silver(I) complexes. [, ] These complexes exhibit unique structural motifs, often stabilized by intermolecular hydrogen bonding networks within their crystal structures. [, ] Furthermore, some of these complexes have shown promising cytotoxic activity against both cancerous and non-cancerous cell lines. [, ]

Q5: Are there analytical techniques used to characterize this compound and its derivatives?

A5: Various analytical techniques are employed to characterize this compound and its derivatives. Single-crystal X-ray diffraction plays a crucial role in determining the crystal structures of the acid and its complexes, providing valuable insights into their molecular geometries and intermolecular interactions. [, , , , ] Elemental analysis helps to confirm the elemental composition and purity of synthesized compounds. [, ] While not explicitly mentioned in these papers, spectroscopic techniques like NMR and IR spectroscopy are routinely used to further characterize these compounds and elucidate their structural features.

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